7-Fluoro-6-methoxyisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone family. It is characterized by a fluorine atom at the 7th position and a methoxy group at the 6th position on the isoquinolinone ring. This compound, with the molecular formula and a molecular weight of 193.17 g/mol, is notable for its potential biological activities and applications in medicinal chemistry.
This compound is classified as an isoquinolinone derivative, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It is primarily used as a building block in organic synthesis and as a reference compound in analytical studies. The compound is available for research purposes under the CAS number 630422-98-9.
The synthesis of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one can be achieved through several methods:
These synthetic routes illustrate the versatility of chemical methods available for producing this compound, emphasizing both laboratory and potential industrial applications.
The molecular structure of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one can be represented using various chemical notations:
InChI=1S/C10H8FNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13)
COC1=C(C=C2C(=C1)C=CNC2=O)F
The structure can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Carbon NMR (CNMR), High Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and purity.
7-Fluoro-6-methoxyisoquinolin-1(2H)-one can participate in various chemical reactions:
These reactions highlight the compound's reactivity profile, making it suitable for further functionalization in synthetic organic chemistry.
The mechanism of action for 7-Fluoro-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes associated with disease pathways or activate beneficial receptors that promote cellular responses. Understanding these interactions is crucial for exploring its potential therapeutic applications.
7-Fluoro-6-methoxyisoquinolin-1(2H)-one appears as a powder at room temperature. Its key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.17 g/mol |
Appearance | Powder |
Storage Conditions | Room Temperature |
These properties are essential for handling, storage, and application in laboratory settings.
7-Fluoro-6-methoxyisoquinolin-1(2H)-one serves multiple roles in scientific research:
These applications underscore its significance in both academic research and industrial chemistry.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2